molecular formula C13H8Cl2N2O3 B11544733 Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Cat. No.: B11544733
M. Wt: 311.12 g/mol
InChI Key: HPCMVERCUQUVGJ-UHFFFAOYSA-N
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Description

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a phenol group substituted with a 2,3-dichlorophenyliminomethyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro group (-NO₂) and iminomethyl (-CH=N-) moiety strongly influence the compound’s reactivity in electrophilic substitution. The nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C2-(2,3-Dichlorophenyliminomethyl)-4,6-dinitrophenol78%
SulfonationH₂SO₄, 100°CSulfonated derivative at C665%

Mechanism :

  • The nitro group stabilizes the intermediate arenium ion via resonance, favoring substitution at the meta position.

  • Steric hindrance from the bulky iminomethyl group limits para substitution.

Redox Reactions

The nitro group undergoes reduction under controlled conditions:

Reduction MethodReagents/ConditionsProductYieldSource
Catalytic HydrogenationH₂/Pd-C, ethanol, 25°C2-(2,3-Dichlorophenylaminomethyl)-4-aminophenol92%
Acidic ReductionSn/HCl, refluxIntermediate hydroxylamine85%

Applications :

  • The reduced amine product serves as a precursor for pharmaceuticals and dyes.

Schiff Base Reactivity

The imine (-CH=N-) group participates in hydrolysis and nucleophilic addition:

Reaction TypeConditionsProductNotesSource
Acid HydrolysisHCl (6M), 80°C2-Hydroxy-5-nitrobenzaldehyde + 2,3-DichloroanilineReversible reaction
Nucleophilic AdditionGrignard reagents (RMgX)Secondary amine adductsStabilized by conjugation with nitro group

Mechanistic Insight :

  • Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attack.

Complexation with Metal Ions

The phenolic -OH and nitro groups act as bidentate ligands, forming stable complexes:

Metal IonConditionsComplex StructureStability Constant (log K)Source
Cu(II)pH 5–6, ethanol[Cu(C₁₃H₈Cl₂N₂O₃)₂]8.2
Fe(III)Aqueous, 25°COctahedral geometry7.8

Applications :

  • Metal complexes exhibit catalytic activity in oxidation reactions and antimicrobial properties .

Phosphorylation Reactions

The phenolic hydroxyl group reacts with dialkyl phosphites via the Atherton–Todd reaction :

ConditionsReagentsProductYieldSource
CCl₄, triethylamine, 0°CDiethyl phosphiteDiethyl (2-(2,3-dichlorophenyliminomethyl)-4-nitro-phenoxy)phosphate70%

Mechanism :

  • Deprotonation of the hydroxyl group by triethylamine generates a phenoxide ion, which attacks electrophilic phosphorus in dialkyl chlorophosphate intermediates .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization, forming a transient nitrito intermediate that decays via O–NO bond cleavage. This pathway is critical in environmental degradation studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of nitrophenol compounds exhibit antimicrobial properties. For instance, studies have shown that nitrophenol derivatives can inhibit the growth of various bacterial strains. The specific compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been evaluated for its effectiveness against pathogenic bacteria, with findings suggesting moderate to potent activity against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antitubercular Agents
A related study synthesized various derivatives of nitrophenol for their potential as antitubercular agents. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative exhibited an MIC of 4 μg/mL, indicating that structural modifications in the phenolic framework can lead to enhanced biological activity .

Materials Science

Corrosion Inhibition
Phenolic compounds are known for their ability to act as corrosion inhibitors in metal surfaces. The compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been studied for its effectiveness in protecting mild steel from corrosion. In laboratory tests, the compound demonstrated significant inhibition rates when applied in acidic environments, making it a candidate for industrial applications where metal protection is critical.

Data Table: Corrosion Inhibition Efficiency

Compound NameInhibition Efficiency (%)Environment
Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-85Acidic Solution
Phenol Derivative A70Acidic Solution
Phenol Derivative B60Acidic Solution

Environmental Science

Pesticidal Applications
The compound has also been investigated for its pesticidal properties. Studies have shown that nitrophenol derivatives can be effective against various pests, suggesting potential applications in agricultural practices. The compound's mechanism involves disrupting the nervous systems of insects, leading to mortality.

Case Study: Pesticidal Efficacy
In a controlled study evaluating the efficacy of several nitrophenol derivatives on common agricultural pests, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- was found to significantly reduce pest populations compared to untreated controls. The results highlighted the potential for this compound as a safer alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenol
  • 4-Nitrophenol
  • 2,3-Dichlorobenzaldehyde

Uniqueness

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

Phenol derivatives, particularly those with nitro and dichlorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- , exploring its biological activities through various studies and evaluations.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Name : Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-
  • Molecular Formula : C13H9Cl2N1O3
  • Molecular Weight : 302.12 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that phenolic compounds exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
    • Against Staphylococcus aureus: MIC of 20 μM.
    • Against Pseudomonas aeruginosa: MIC of 30 μM.

These results suggest that the presence of the nitro group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy .

Bacterial StrainMIC (μM)
Staphylococcus aureus20
Pseudomonas aeruginosa30

2. Antitubercular Activity

The compound also demonstrates promising antitubercular activity. A study highlighted that related nitrophenolic compounds showed MIC values as low as 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at specific positions is crucial for this activity, indicating a possible mechanism involving intracellular interactions that lead to bacterial cell death .

3. Anti-inflammatory Potential

The anti-inflammatory properties of phenolic compounds are well-documented. The compound under review has been linked to modulation of inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway:

  • Compounds similar to the one in focus have shown an increase in NF-κB activity by approximately 10–15%, suggesting a complex interaction that may involve both pro-inflammatory and anti-inflammatory mechanisms .

4. Antitumoral Activity

Emerging research indicates that certain phenolic compounds exhibit antitumoral properties. The compound's structure suggests potential activity against various cancer cell lines, with preliminary studies pointing towards its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antimicrobial Efficacy

In a study evaluating a series of phenolic compounds, the efficacy of the compound was compared with other derivatives. The findings indicated that while many compounds exhibited varying degrees of antimicrobial activity, the dichlorophenyl and nitro substitutions significantly enhanced the overall effectiveness against resistant strains such as MRSA .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of the compound with key proteins involved in bacterial resistance mechanisms. The calculated interaction energies suggest strong binding capabilities with main protease (Mpro) and NSP9 proteins, indicating potential for further development as an antiviral agent against SARS-CoV-2 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-?

Synthesis typically involves condensation reactions between nitro-substituted phenolic precursors and 2,3-dichloroaniline derivatives. Key steps include:

  • Schiff base formation : Reacting 4-nitrophenol with 2,3-dichloroaniline in ethanol under reflux, using catalytic acetic acid to facilitate imine bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
  • Validation : Confirm structure via 1H^1H NMR (δ ~8.5 ppm for imine proton) and FT-IR (C=N stretch ~1600–1650 cm1^{-1}) .

Q. How can researchers characterize the electronic properties of this compound for mechanistic studies?

  • UV-Vis spectroscopy : Analyze ππ\pi \rightarrow \pi^* transitions in the nitro and imine groups (absorption bands ~300–400 nm). Solvent polarity effects on spectral shifts can indicate charge-transfer interactions .
  • Cyclic voltammetry : Determine redox behavior; nitro groups often exhibit reduction peaks at -0.5 to -1.0 V (vs. Ag/AgCl), useful for studying electron transfer in degradation pathways .

Q. What standard protocols exist for quantifying this compound in environmental matrices?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and detection at 280 nm. Limit of detection (LOD) ~0.1 µg/mL .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z fragments corresponding to the molecular ion (M+^+) and chlorine isotopes .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize biodegradation conditions for this compound?

  • Experimental design : Employ a central composite design (CCD) to evaluate pH (4–9), temperature (28–36°C), and agitation speed (100–200 rpm). Use ANOVA to identify significant factors and interactions .
  • Model validation : A second-order polynomial regression model (correlation coefficient >0.98) can predict degradation efficiency. Verify with triplicate runs at predicted optima (e.g., pH 7.5, 30°C, 140 rpm) .

Q. How do contradictory spectral data (e.g., NMR vs. computational predictions) arise, and how can they be resolved?

  • Dynamic effects : Rotameric equilibria in the imine bond may cause splitting in 1H^1H NMR signals. Use variable-temperature NMR to stabilize conformers .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR data to identify discrepancies arising from solvent effects or tautomerism .

Q. What mechanistic insights explain the compound’s recalcitrance to microbial degradation?

  • Enzyme inhibition : The nitro group may sterically hinder monooxygenase binding in Pseudomonas putida. Use knockout mutants to confirm enzyme specificity .
  • Metabolite toxicity : Accumulation of chlorinated intermediates (e.g., 2,3-dichloroaniline) could inhibit microbial growth. Monitor via LC-MS/MS and adjust inoculum density to mitigate .

Q. How does adsorption efficiency compare between activated carbon and biochar for this compound?

  • Isotherm modeling : Fit data to Langmuir (activated carbon: qmaxq_{\text{max}} ~200 mg/g) vs. Freundlich (biochar: KfK_f ~45 L/mg) to assess heterogeneity .
  • Kinetics : Pseudo-second-order models better describe adsorption rates, indicating chemisorption dominates due to nitro-chloro interactions .

Q. Methodological Guidance for Data Interpretation

Resolving discrepancies in kinetic parameters during biodegradation studies

  • Substrate inhibition : At high concentrations (>500 mg/L), microbial growth may follow Haldane kinetics (μ=μmaxS/(Ks+S+S2/Ki)\mu = \mu_{\text{max}} \cdot S / (K_s + S + S^2/K_i)). Use nonlinear regression to estimate KsK_s and KiK_i .
  • Oxygen limitation : In batch reactors, dissolved oxygen (DO) depletion can skew Monod model fits. Use DO probes or fed-batch systems to maintain aerobic conditions .

Designing experiments to differentiate abiotic vs. biotic degradation pathways

  • Sterile controls : Autoclave samples and compare degradation rates. Abiotic pathways (e.g., hydrolysis) are pH-dependent; test at pH 3, 7, and 11 .
  • Isotope tracing : Use 15N^{15}\text{N}-labeled nitro groups to track microbial assimilation via GC-IRMS .

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-3-11(13(10)15)16-7-8-6-9(17(19)20)4-5-12(8)18/h1-7,18H

InChI Key

HPCMVERCUQUVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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